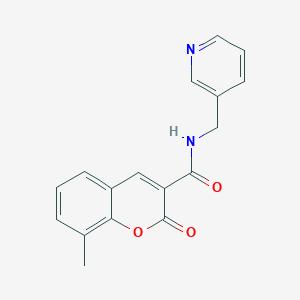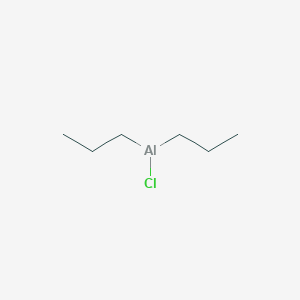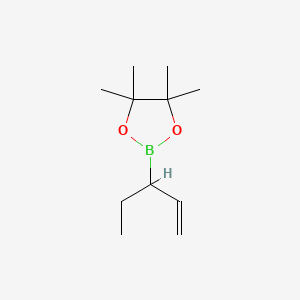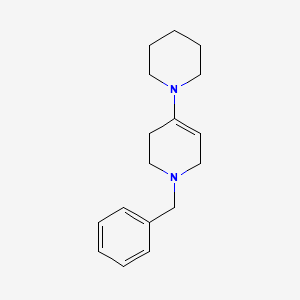![molecular formula C9H9Cl2HgNO2 B14149744 Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury CAS No. 89228-07-9](/img/structure/B14149744.png)
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated phenyl ring substituted with an ethoxycarbonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury typically involves the reaction of 5-chloro-2-[(ethoxycarbonyl)amino]phenylboronic acid with a mercury(II) chloride source. The reaction is carried out under controlled conditions to ensure the selective formation of the desired organomercury compound. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different organomercury derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Applications De Recherche Scientifique
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials and chemical processes.
Mécanisme D'action
The mechanism of action of Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial or anticancer effects. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury can be compared with other organomercury compounds, such as methylmercury and phenylmercury derivatives While all these compounds share the presence of a mercury atom, their chemical properties and biological activities differ due to variations in their organic substituents
List of Similar Compounds
- Methylmercury
- Phenylmercury acetate
- Ethylmercury chloride
These compounds differ in their organic groups attached to the mercury atom, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
89228-07-9 |
|---|---|
Formule moléculaire |
C9H9Cl2HgNO2 |
Poids moléculaire |
434.67 g/mol |
Nom IUPAC |
chloro-[5-chloro-2-(ethoxycarbonylamino)phenyl]mercury |
InChI |
InChI=1S/C9H9ClNO2.ClH.Hg/c1-2-13-9(12)11-8-5-3-7(10)4-6-8;;/h3-5H,2H2,1H3,(H,11,12);1H;/q;;+1/p-1 |
Clé InChI |
JNJZRRONPKOSOI-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)






![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)


![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
